

# SAR-20347: A Comparative Performance Analysis in Established Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SAR-20347**, a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), against other relevant alternatives in established preclinical models of psoriasis. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the therapeutic potential of targeting the TYK2/JAK1 signaling axis in immune-mediated inflammatory diseases.

# **Mechanism of Action and Signaling Pathway**

**SAR-20347** exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical mediator of pro-inflammatory cytokine signaling implicated in the pathogenesis of psoriasis.[1] By targeting TYK2 and JAK1, **SAR-20347** effectively blocks the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN- $\alpha$ ), and Interleukin-22 (IL-22).[2][3] This dual inhibition is crucial as these cytokines play pivotal roles in the differentiation and activation of T helper cells (Th1 and Th17) and the subsequent inflammatory cascade in the skin.[2][4]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- To cite this document: BenchChem. [SAR-20347: A Comparative Performance Analysis in Established Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612999#benchmarking-sar-20347-performance-in-established-disease-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com